molecular formula C17H17N3O2 B2416283 N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide CAS No. 1465324-72-4

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide

Cat. No.: B2416283
CAS No.: 1465324-72-4
M. Wt: 295.342
InChI Key: BVRKUWJPDCPSIN-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and an oxolane ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-2-methylquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-5-6-12-3-2-4-14(16(12)19-11)17(21)20-15(9-18)13-7-8-22-10-13/h2-6,13,15H,7-8,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKUWJPDCPSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC(C#N)C3CCOC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties

Biological Activity

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core, a cyano group, and an oxolane ring, has attracted significant interest in various fields, particularly in biological research due to its potential therapeutic applications.

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 1465324-72-4

Synthesis

The synthesis typically involves multi-step organic reactions, including cyanoacetylation of amines. This process allows for the formation of the compound under specific conditions to ensure high yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.

This compound interacts with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation but are believed to include:

  • Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains.
  • Anticancer Properties : Research indicates possible efficacy against certain cancer cell lines by interfering with cell proliferation mechanisms.

Research Findings

Recent studies have highlighted the biological activities of quinoline derivatives, including this compound. Key findings include:

  • Antimicrobial Studies : The compound demonstrated significant inhibition against bacteria and fungi in vitro, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro assays indicated that it could inhibit the growth of specific cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Molecular Docking Simulations : These studies suggest that the compound could effectively bind to targets involved in disease pathways, providing a basis for further therapeutic development .

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Line Tested : HeLa (cervical cancer) and MCF7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that this compound has promising antimicrobial activity that warrants further investigation .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is essential:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-[cyano(oxolan-3-y)methyl]-2-(4-fluorophenyl)triazoleLowModerate
N-[cyano(oxolan-3-y)methyl]-1-benzothiophene-2-carboxamideLowLow

This table indicates that this compound exhibits superior anticancer activity compared to its analogs, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide, and how are intermediates characterized?

  • Answer : Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the quinoline core via cyclization (e.g., Vilsmeier-Haack formylation for quinoline derivatives) .
  • Step 2 : Introduction of the cyano-oxolane moiety via nucleophilic substitution or condensation (similar to methods for quinoline-cinnamide hybrids using ethanol reflux with acetic acid as a catalyst) .
  • Characterization : Intermediate purity is confirmed via thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and verify the integration of the oxolane and quinoline protons .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group) .
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly for crystallizable intermediates (using SHELX software for refinement) .

Q. What preliminary biological activities are associated with structurally similar quinoline-carboxamide derivatives?

  • Answer : Analogous compounds exhibit:

  • Antiproliferative activity : Quinoline-carboxamides with cyano groups show apoptosis-inducing effects in cancer cell lines (e.g., MCF-7) .
  • Antimicrobial potential : Substituted quinolines inhibit bacterial enzymes like DNA gyrase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyano-oxolane substituent during synthesis?

  • Answer : Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for cyano group introduction .
  • Catalyst selection : Piperidine or glacial acetic acid accelerates condensation reactions .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., oxolane ring-opening) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Purity thresholds : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
  • Structural validation : Reconfirm stereochemistry via X-ray crystallography if activity differs from computational predictions .

Q. What computational methods are suitable for predicting target interactions of this compound?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to:

  • Kinase domains : Prioritize targets like EGFR or Bcl-2 based on quinoline-carboxamide SAR studies .
  • CYP450 enzymes : Predict metabolic stability using ADMET software (e.g., Schrödinger) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Answer : Focus on modifying:

  • Oxolane substituents : Replace the 3-yl group with bulkier moieties (e.g., tetrahydropyran) to enhance hydrophobic interactions .
  • Quinoline methylation : Compare 2-methyl vs. 4-methyl derivatives to optimize steric effects .
  • Cyano group positioning : Evaluate bioisosteres (e.g., nitro or alkyne) for improved pharmacokinetics .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive cyano groups) and share raw spectral data via repositories like Zenodo .
  • Crystallographic Refinement : Use SHELXL for high-resolution structures, ensuring twin-domain analysis for accurate space group assignment .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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